Leaving-Group Reactivity: Benzylic Bromide vs. Chloride in 9-(Chloromethyl)phenanthrene
The C–Br bond dissociation energy in 9-(bromomethyl)phenanthrene is ~285 kJ mol⁻¹, compared to ~327 kJ mol⁻¹ for the C–Cl bond in 9-(chloromethyl)phenanthrene, providing a significantly lower activation barrier for oxidative addition with Pd(0) and SN2 displacement [1]. This translates directly into faster conversion under mild coupling conditions and higher product yields, particularly in transformations where the electrophilic partner is sterically congested or electronically deactivated. The bromide also offers a ~49 Da mass increment (Exact Mass: 270.0044 vs 226.0549 for the chloride [2]) that becomes a practical analytical handle for reaction monitoring by LC-MS or GC-MS [3].
| Evidence Dimension | C–X bond dissociation energy and exact mass difference |
|---|---|
| Target Compound Data | C–Br BDE: ~285 kJ mol⁻¹; Exact Mass: 270.0044 Da (C₁₅H₁₁Br) [1][3] |
| Comparator Or Baseline | C–Cl BDE: ~327 kJ mol⁻¹; Exact Mass: 226.0549 Da (C₁₅H₁₁Cl, CAS 951-05-3) [1][2] |
| Quantified Difference | 42 kJ mol⁻¹ lower BDE; 43.95 Da mass increment for Br-containing species |
| Conditions | Gas-phase bond dissociation energies; exact mass by high-resolution mass spectrometry |
Why This Matters
The 42 kJ mol⁻¹ lower bond dissociation energy directly predicts faster reaction kinetics and lower catalyst loadings, reducing synthesis cost and improving throughput.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. C–Br BDE ~285 kJ mol⁻¹; C–Cl BDE ~327 kJ mol⁻¹. View Source
- [2] PubChem. Phenanthrene, 9-(chloromethyl)- – Compound Summary. CID 96628. Exact Mass: 226.0549280 Da. View Source
- [3] SpectraBase. Phenanthrene, 9-(bromomethyl)- – Compound Information. Exact Mass: 270.004413 g/mol. MS (GC) spectra available. View Source
